3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole is a heterocyclic compound that contains bromine, chlorine, and sulfur atoms within its structure. This compound is part of the 1,2,4-triazole family, which is known for its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives have been used as ligands for transition metals to create coordination complexes .
Mode of Action
It is known that 1,2,4-triazole derivatives can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can participate in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Analysis
Biochemical Properties
3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole plays a significant role in biochemical reactions, particularly as a ligand for transition metals to create coordination complexes . It interacts with enzymes, proteins, and other biomolecules through its bromine and sulfonyl groups, which can form covalent bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes and proteins, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cytotoxicity of certain cell lines, demonstrating potential as a therapeutic agent . The compound’s ability to interact with cellular proteins and enzymes can lead to alterations in cell function, including changes in metabolic flux and signal transduction.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues or by coordinating with metal ions in metalloenzymes . These interactions can lead to changes in enzyme activity and subsequent alterations in biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant biochemical response. Toxicity studies have indicated that high doses of the compound can cause cellular damage and disrupt normal physiological functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes, influencing the levels of metabolites and the flux of metabolic pathways . The compound’s ability to modulate enzyme activity can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and the extent of its effects on cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biochemical activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole typically involves the bromination of 1H-1,2,4-triazole derivatives. One common method includes the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-triazole derivative, while oxidation can produce a sulfone-triazole compound.
Scientific Research Applications
3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coordination complexes, for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1-methyl-1H-1,2,4-triazole: An intermediate in the preparation of modulators of Rho-associated protein kinase.
3-Bromo-1H-1,2,4-triazole: Used as a ligand for transition metals and a catalyst for ester synthesis.
Uniqueness
3,5-Dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole is unique due to the presence of the sulfonylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other triazole derivatives may not be as effective.
Properties
IUPAC Name |
3,5-dibromo-1-[(4-chlorophenyl)sulfonylmethyl]-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2ClN3O2S/c10-8-13-9(11)15(14-8)5-18(16,17)7-3-1-6(12)2-4-7/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVSWNMUQBZUKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CN2C(=NC(=N2)Br)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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